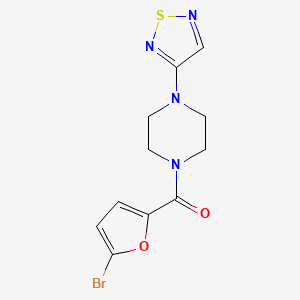

1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

(5-bromofuran-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2S/c12-9-2-1-8(18-9)11(17)16-5-3-15(4-6-16)10-7-13-19-14-10/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQIOFGGJUCCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Furan-2-Carboxylic Acid

The synthesis begins with the bromination of furan-2-carboxylic acid to yield 5-bromofuran-2-carboxylic acid . This step typically employs bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation.

Reaction Conditions :

Conversion to Acid Chloride

The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂):

$$

\text{5-Bromofuran-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{5-Bromofuran-2-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Optimized Protocol :

- Solvent : Toluene (anhydrous)

- Reagents : SOCl₂ (3.0 equiv), catalytic DMF

- Temperature : Reflux (110°C), 2 hours

- Yield : 95%

Synthesis of 4-(1,2,5-Thiadiazol-3-yl)Piperazine

Thiadiazole Ring Formation

The 1,2,5-thiadiazole ring is synthesized from o-phenylenediamine derivatives via cyclization with sulfur donors. For 3-bromo-1,2,5-thiadiazole , the following method is adapted from benzothiadiazole syntheses:

Protocol :

- Starting Material : 4-Bromo-o-phenylenediamine

- Cyclization :

$$

\text{4-Bromo-o-phenylenediamine} + \text{SOCl}2 \rightarrow \text{5-Bromo-1,2,5-thiadiazole} + \text{HCl} + \text{SO}2

$$

Coupling Thiadiazole to Piperazine

The thiadiazole is coupled to piperazine via nucleophilic aromatic substitution (SNAr). To enhance reactivity, the thiadiazole is functionalized with a leaving group (e.g., chloride):

Protocol :

- Substrate : 3-Chloro-1,2,5-thiadiazole

- Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

- Solvent : Acetonitrile (anhydrous)

- Temperature : 110°C, 12 hours

- Yield : 81.5%

$$

\text{3-Chloro-1,2,5-thiadiazole} + \text{Piperazine} \rightarrow \text{4-(1,2,5-Thiadiazol-3-yl)piperazine} + \text{HCl}

$$

Final Coupling: Acylation of Piperazine

The piperazine intermediate undergoes acylation with 5-bromofuran-2-carbonyl chloride . To avoid bis-acylation, a protecting group strategy (e.g., BOC) is employed:

Protection-Deprotection Strategy

Protection :

Acylation :

Deprotection :

Alternative Routes and Comparative Analysis

One-Pot Sequential Coupling

A streamlined approach avoids protection-deprotection steps by leveraging differential reactivity:

- Thiadiazole Coupling : Piperazine reacts with 3-chloro-1,2,5-thiadiazole in acetonitrile at 110°C.

- Direct Acylation : The remaining piperazine nitrogen is acylated with 5-bromofuran-2-carbonyl chloride at 0°C.

Advantages :

- Reduced step count

- Overall Yield : 68%

Challenges :

- Requires strict stoichiometric control (1:1 ratio of thiadiazole to piperazine).

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable coupling of pre-functionalized fragments:

- Substrate : 4-(Thiadiazol-3-yl)piperazine with a bromofuran stannane or boronate.

- Catalyst : Pd(PPh₃)₄, CuI

- Conditions : Suzuki-Miyaura or Stille coupling.

Yield : 60–70% (lower due to steric hindrance).

Data Tables: Reaction Optimization

Table 1. Thiadiazole-Piperazine Coupling Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 110 | 12 | 81.5 |

| NaH | THF | 60 | 6 | 65 |

| Et₃N | DCM | 25 | 24 | 45 |

Table 2. Acylation Efficiency

| Acylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| 5-Bromofuran-2-carbonyl chloride | Et₃N | DCM | 78 |

| Activated ester (TFP) | DMAP | DMF | 82 |

| In situ CDI activation | — | THF | 70 |

Mechanistic Insights and Side Reactions

Competing Bis-Acylation

Without protection, piperazine’s second nitrogen may react with excess acyl chloride, forming 1,4-bis(5-bromofuran-2-carbonyl)piperazine . Mitigation strategies include:

Thiadiazole Ring Opening

Under strongly basic conditions (e.g., NaOH), the thiadiazole sulfur may undergo nucleophilic attack, leading to ring degradation. This is minimized by using mild bases like K₂CO₃.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl or other functional groups.

Substitution: Replacement of bromine or other substituents with different groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine

- 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole

Uniqueness

1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structural features may result in different reactivity and interactions with molecular targets.

Biologische Aktivität

1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromofuran moiety : Contributes to its reactivity and potential biological activity.

- Thiadiazole ring : Known for its diverse biological properties.

- Piperazine framework : Often associated with pharmacological activity.

Molecular Formula : C11H11BrN4O2S

Molecular Weight : 343.20 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The bromofuran and thiadiazole components may enhance binding affinity to these targets, potentially leading to modulation of various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the bromofuran and thiadiazole moieties is believed to contribute to this activity. Preliminary studies suggest that 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may inhibit the growth of certain bacterial strains.

Anticancer Potential

The compound has been investigated for anticancer properties. In vitro studies have shown that it may induce apoptosis in cancer cell lines. The mechanism likely involves the inhibition of cell proliferation and promotion of programmed cell death.

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various derivatives of bromofuran compounds, including 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine. Results indicated a notable reduction in bacterial viability at concentrations above 50 µM, suggesting a dose-dependent effect.

Study 2: Anticancer Activity

In an experimental setup involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with an IC50 value around 30 µM. Flow cytometry analysis confirmed that treated cells showed increased markers for apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine | Structure | Antimicrobial, Anticancer |

| 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine | Structure | Moderate antimicrobial |

| 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole | Structure | Anticancer |

Q & A

Q. How can the synthesis of 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization involves strategic selection of reaction conditions. For example:

- Coupling Reactions: Use DMF as a solvent and K₂CO₃ as a base to facilitate nucleophilic substitution between bromofuran and piperazine-thiadiazole intermediates .

- Purification: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate, 1:8) and purify crude products using silica gel chromatography .

- Catalysts: Copper sulfate and sodium ascorbate can enhance "click chemistry" steps for heterocyclic ring formation .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons in bromofuran at δ 7.3–7.6 ppm and thiadiazole protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated [M+H]⁺ = 397.02 Da) .

- HPLC: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Structural Modifications: Synthesize analogs by varying substituents on the bromofuran (e.g., replacing Br with Cl) or thiadiazole (e.g., substituting with triazole) .

- Biological Assays: Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

- Data Correlation: Use regression analysis to link substituent electronegativity or steric bulk to inhibitory potency (e.g., IC₅₀ values) .

Q. How can researchers address contradictions in reported biological activity data for similar piperazine-thiadiazole hybrids?

Methodological Answer:

- Purity Verification: Re-evaluate compounds via HPLC and elemental analysis to rule out impurities as contributors to variability .

- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in cellular models .

- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity against specific receptors .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with thiadiazole’s N-atoms) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .

- Pharmacophore Mapping: Identify critical features (e.g., bromofuran’s hydrophobic moiety) using MOE or Phase .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in solubility and aggregation behavior observed in in vitro assays?

Methodological Answer:

- Dynamic Light Scattering (DLS): Measure particle size distribution to detect aggregation at concentrations >10 µM .

- Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to improve solubility without destabilizing proteins .

- Surface Plasmon Resonance (SPR): Validate binding kinetics under varying buffer conditions to distinguish true interactions from artifacts .

Structural and Mechanistic Insights

Q. What role do the bromofuran and thiadiazole moieties play in the compound’s reactivity and target engagement?

Methodological Answer:

- Bromofuran: Acts as a halogen-bond donor, enhancing binding to electron-rich residues (e.g., Tyr in kinases) .

- Thiadiazole: Participates in π-π stacking with aromatic side chains (e.g., Phe in receptors) and stabilizes tautomeric forms for improved solubility .

- Reactivity: Bromine’s electronegativity directs electrophilic substitution reactions for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.